

2,7-Dimethylocta-3,5-diyne-2,7-diol molecular weight.

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Compound of Interest

Compound Name: 2,7-Dimethylocta-3,5-diyne-2,7-diol

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An In-Depth Technical Guide to **2,7-Dimethylocta-3,5-diyne-2,7-diol** (CAS: 5929-72-6)

Abstract

2,7-Dimethylocta-3,5-diyne-2,7-diol is a symmetrical, bifunctional alkyne of significant interest in organic synthesis, materials science, and as a potential scaffold in medicinal chemistry. Its rigid diyne core, flanked by two tertiary alcohol functionalities, provides a unique combination of structural stability and reactive handles for further chemical modification. This guide provides a comprehensive overview of its core physicochemical properties, including a detailed analysis of its molecular weight, established synthetic protocols, characteristic reactivity, and essential safety and handling information. The content is tailored for researchers and professionals engaged in chemical synthesis and drug development, emphasizing the causality behind experimental methodologies and providing a framework for its practical application.

Core Molecular Identity and Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the bedrock of its application in research and development. This section delineates the essential identifiers and physicochemical data for **2,7-Dimethylocta-3,5-diyne-2,7-diol**.

Nomenclature and Chemical Identifiers

Systematic identification is critical for regulatory compliance, literature searches, and procurement. The compound is recognized by several identifiers across various chemical databases.

Identifier	Value	Source
IUPAC Name	2,7-dimethylocta-3,5-diyne-2,7-diol	PubChem[1]
CAS Number	5929-72-6	PubChem, Guidechem[1][2]
Molecular Formula	C ₁₀ H ₁₄ O ₂	PubChem, NIST[1][3][4]
InChIKey	CKVWIEREOYIKNC-UHFFFAOYSA-N	PubChem, NIST[1][3][4]
Canonical SMILES	CC(C)(C#CC#CC(C)(C)O)O	PubChem[1]
EC Number	227-670-9	PubChem[1]

Molecular Weight

The molecular weight is a fundamental parameter influencing stoichiometry, reaction kinetics, and analytical characterization. Several values are reported depending on the calculation method.[1][2][5]

Parameter	Value	Source & Context
Average Molecular Weight	166.22 g/mol	PubChem, GSRS[1][5]
Molecular Weight	166.2170 g/mol	NIST WebBook[3][4]
Monoisotopic Mass	166.099379685 Da	PubChem[1]

Structural Representation

The molecule's structure is characterized by a linear, four-carbon diyne chain (C≡C-C≡C) which imparts significant rigidity. This core is symmetrically substituted at both ends by dimethylcarbinol groups (-(CH₃)₂COH).

Caption: 2D structure of **2,7-Dimethylocta-3,5-diyne-2,7-diol**.

Key Physicochemical Properties

The physical properties dictate the compound's behavior in various solvents and conditions, guiding choices for reaction setup and purification. The high melting point indicates it is a crystalline solid at standard temperature and pressure.

Property	Value	Source
Melting Point	132-134 °C	Guidechem[2]
Boiling Point	286.4 °C (at 760 mmHg)	Guidechem[2]
Flash Point	134 °C	Guidechem[2]
Density	1.07 g/cm ³	Guidechem[2]
LogP	0.535	Guidechem[2]

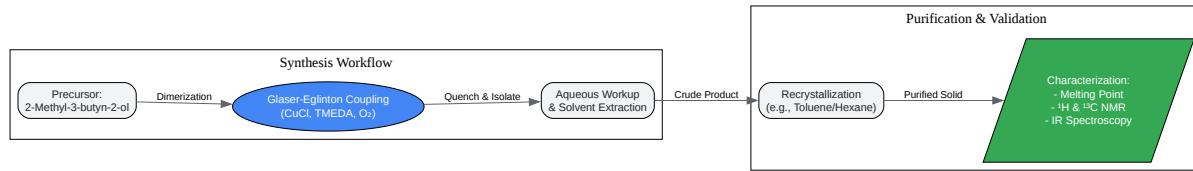
Synthesis and Purification

The synthesis of symmetrical diols like **2,7-Dimethylocta-3,5-diyne-2,7-diol** is most efficiently achieved through the oxidative homocoupling of a terminal alkyne precursor. The Glaser-Eglinton coupling is the archetypal method for this transformation.

Synthetic Strategy: Oxidative Homocoupling

The logical approach involves the dimerization of 2-methyl-3-butyn-2-ol. This precursor is readily available and contains the required dimethylcarbinol moiety. The key transformation is the formation of a new carbon-carbon bond between the two alkyne units.

- Causality of Method Choice: The Glaser-Eglinton coupling, which utilizes a copper(I) or copper(II) salt as a catalyst and an oxidant (typically O₂ from air), is exceptionally well-suited for this synthesis. The mechanism relies on the formation of a copper(I) acetylide intermediate, which then undergoes oxidative coupling. The symmetry of the target molecule makes homocoupling an ideal strategy, as it avoids the formation of mixed-product side reactions and simplifies purification.



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Caption: Workflow for the synthesis and validation of the target compound.

Detailed Experimental Protocol

This protocol is a representative method based on established Glaser-Eglinton coupling principles.

Materials:

- 2-Methyl-3-butyn-2-ol
- Copper(I) chloride (CuCl)
- N,N,N',N'-Tetramethylethylenediamine (TMEDA)
- Acetone (solvent)
- Toluene and Hexane (for recrystallization)
- Hydrochloric acid (HCl), dilute aqueous solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methyl-3-butyn-2-ol (2.0 eq) in acetone.
- **Catalyst Addition:** To the stirring solution, add copper(I) chloride (0.1 eq) and TMEDA (0.2 eq). The solution will typically turn green or blue.
- **Oxidation:** Bubble air or oxygen slowly through the reaction mixture via a needle submerged below the surface. The reaction is exothermic and the color may darken. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
 - **Experimental Insight:** The use of TMEDA serves as both a ligand to solubilize the copper catalyst and as a base to facilitate the formation of the copper acetylide intermediate.
- **Quenching and Workup:** Once the reaction is complete, pour the mixture into a separatory funnel containing dilute HCl. This step protonates any remaining acetylides and dissolves the copper salts into the aqueous phase.
- **Extraction:** Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate. Combine the organic layers.
- **Washing:** Wash the combined organic layers sequentially with water and then brine to remove residual acid and inorganic salts.
- **Drying and Concentration:** Dry the organic layer over anhydrous $MgSO_4$, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification and Self-Validation

The crude product, typically an off-white or tan solid, must be purified to be suitable for further applications.

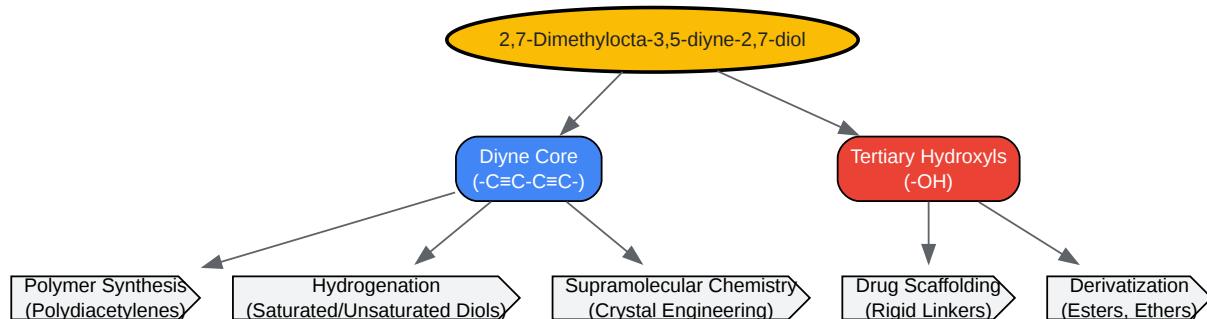
- **Protocol:** Recrystallization is the preferred method. Dissolve the crude solid in a minimum amount of hot toluene. Slowly add hexane until the solution becomes turbid. Allow the

solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified white crystals by vacuum filtration.

- Trustworthiness through Validation: The integrity of the protocol is confirmed by rigorous analysis of the final product.
 - Melting Point: The purified product should exhibit a sharp melting point within the literature range of 132-134 °C.^[2] A broad or depressed melting range indicates impurities.
 - Spectroscopy: The identity and purity should be unequivocally confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy, with spectra matching established reference data.

Chemical Reactivity and Applications

The molecule's utility stems from the distinct reactivity of its two primary functional groups: the diyne core and the tertiary hydroxyl groups.



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Caption: Reactivity map showing functional groups and potential applications.

Reactivity of the Diyne Core

- Hydrogenation: The two alkyne units can be selectively or fully reduced. Catalytic hydrogenation using Lindlar's catalyst can yield the corresponding (Z,Z)-diene-diol, while

using catalysts like Palladium on carbon (Pd/C) will result in full saturation to produce 2,7-dimethyloctane-2,7-diol. This provides access to a range of flexible and semi-rigid diols.

- **Polymerization:** Like other diacetylenes, this molecule can undergo topochemical polymerization in the solid state upon exposure to UV or gamma radiation, forming highly conjugated polydiacetylenes. These materials have unique optical and electronic properties.
- **Cycloaddition Reactions:** The electron-rich triple bonds can participate in various cycloaddition reactions, serving as a building block for complex heterocyclic systems.

Reactivity of the Tertiary Hydroxyl Groups

- **Derivatization:** The hydroxyl groups can be readily converted into esters or ethers. This functionalization is key to modulating the molecule's solubility and creating attachment points for other molecules, which is particularly relevant in drug development for creating prodrugs or linking the scaffold to a pharmacophore.
- **Elimination:** Under acidic conditions, dehydration can occur, though this is often less controlled and may lead to a mixture of alkene and allene products.

Applications in Drug Development and Materials Science

While this molecule is not an active pharmaceutical ingredient itself, its structure is highly valuable.

- **Rigid Scaffolding:** In medicinal chemistry, rigid linkers are used to orient pharmacophores in specific three-dimensional arrangements to optimize binding to biological targets. The linear, non-flexible nature of the diyne core makes it an excellent candidate for such applications.
- **Supramolecular Chemistry:** The two hydroxyl groups can act as hydrogen bond donors and acceptors, enabling the formation of well-defined supramolecular assemblies and co-crystals through crystal engineering.

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety. The compound is classified as an irritant.

GHS Hazard Classification

Hazard Code	Description	Pictogram	Signal Word
H315	Causes skin irritation	Warning	Warning
H319	Causes serious eye irritation	Warning	Warning
H335	May cause respiratory irritation	Warning	Warning

Source: PubChem[1]

Recommended Handling Procedures

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[6]
- Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[6]
- Handling: Avoid breathing dust. Wash hands thoroughly after handling.[6] In case of contact with skin or eyes, rinse immediately and copiously with water.[6]

Storage and Stability

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]
- Stability: The compound is stable under recommended storage conditions. Avoid exposure to strong oxidizing agents and strong acids.

Conclusion

2,7-Dimethylocta-3,5-diyne-2,7-diol, with a precise molecular weight of 166.2170 g/mol, is more than a simple chemical. It is a versatile and valuable building block whose rigid structure and dual functionality offer significant opportunities in advanced organic synthesis. From the

creation of novel polymers to its potential as a scaffold in the rational design of new therapeutics, its applications are broad and compelling. A thorough understanding of its synthesis, reactivity, and handling, as detailed in this guide, empowers researchers to harness its full potential safely and effectively.

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